Atovaquone-D4

Übersicht

Beschreibung

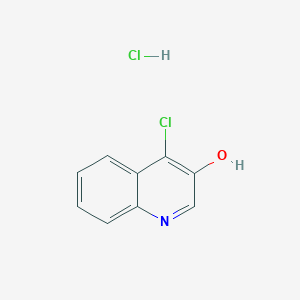

Atovaquone-D4 is a deuterium-labeled version of Atovaquone . Atovaquone is a hydroxynaphthoquinone, an analog of ubiquinone, that has antimicrobial and antipneumocystis activity . It is used as an antimicrobial indicated for the prevention and treatment of Pneumocystis jirovecii pneumonia (PCP) and for the prevention and treatment of Plasmodium falciparum malaria .

Synthesis Analysis

A novel prodrug of Atovaquone has been synthesized to enhance its therapeutic efficacy . The prodrug overcomes the challenges associated with the poor solubility of Atovaquone, thus contributing to increased drug bioavailability . The synthesis, characterization, and reaction condition optimizations have been explained with supportive experimental and spectral results .Molecular Structure Analysis

Atovaquone closely resembles the structure of ubiquinone . The X-ray structure of mitochondrial cytochrome bc1 from Saccharomyces cerevisiae with atovaquone bound in the catalytic Qo site has been described . A polarized H-bond to His181 of the Rieske protein in cytochrome bc1 traps the ionized hydroxyl group of the drug .Chemical Reactions Analysis

Atovaquone’s inhibitory effect is comparable to ubiquinone, and it can act by selectively affecting mitochondrial electron transport and parallel processes such as ATP and pyrimidine biosynthesis in atovaquone-responsive parasites .Physical And Chemical Properties Analysis

Atovaquone is a highly lipophilic drug . Its extreme lipophilic nature makes it display very low water solubility .Wissenschaftliche Forschungsanwendungen

Antimalarial Drug Efficacy Enhancement

Atovaquone is known for its antimalarial properties. The deuterated version, Atovaquone-D4, could be used in research to enhance the therapeutic efficacy by overcoming challenges such as poor solubility and thus contributing to increased drug bioavailability .

COVID-19 Treatment Research

Atovaquone has been identified as a promising candidate for inhibiting SARS-CoV-2 viral replication. Atovaquone-D4 could play a role in pharmacokinetic studies and help understand the drug’s behavior in the body when used as a treatment for COVID-19 .

Cancer Metastasis Inhibition Studies

Studies have shown that Atovaquone can inhibit colorectal cancer metastasis. Atovaquone-D4 could be utilized in research to study its effects on cancer cell migration and invasion, providing insights into its potential as a metastasis inhibitor .

Wirkmechanismus

Eigenschaften

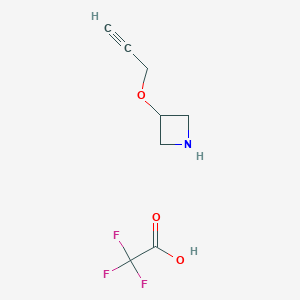

IUPAC Name |

3-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2/i9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJMWHQBCZFXBR-IRYCTXJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2CCC(CC2)C3=C(C4=CC=CC=C4C(=O)C3=O)O)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Atovaquone-D4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the purity of Atovaquone-D4 critical in bioanalytical methods?

A: The purity of internal standards like Atovaquone-D4 is crucial for accurate and reliable results in bioanalytical methods, particularly in liquid chromatography/tandem mass spectrometry (LC/MS/MS). [] Impurities, even in small amounts, can interfere with the analysis and compromise the method's validity.

Q2: What specific issue was encountered with Atovaquone-D4 in the research, and how did it impact the bioanalytical method?

A: The research revealed a significant presence of Atovaquone-D5 to Atovaquone-D8 in the Atovaquone-D4 reference standard. [] This contamination directly impacted the method validation process, as the isotopic purity of the Atovaquone-D4 was considerably lower than stated on the certificate of analysis. This discrepancy necessitates recertification of the Atovaquone-D4 to ensure accurate quantification in the bioanalytical assay.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

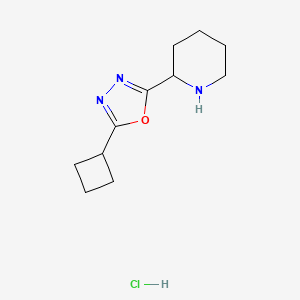

![3-Oxabicyclo[3.1.0]hexan-1-amine](/img/structure/B1461877.png)

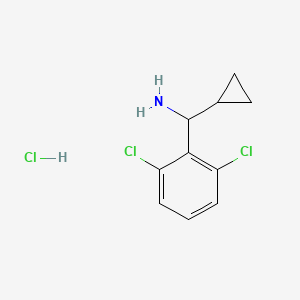

![1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride](/img/structure/B1461883.png)

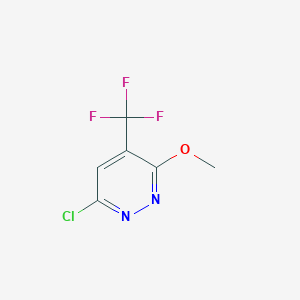

![Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate hydrochloride](/img/structure/B1461886.png)

![3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride](/img/structure/B1461887.png)